molecular formula C21H26N4O2 B11659013 2-(4-Benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide CAS No. 303105-85-3

2-(4-Benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide

Cat. No.: B11659013
CAS No.: 303105-85-3
M. Wt: 366.5 g/mol
InChI Key: HORJRNMLGGPFOM-OQKWZONESA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide is a chemical reagent of significant interest in medicinal chemistry and neuroscience research. This compound features a benzylpiperazine moiety, a structural motif present in ligands that target key receptors in the central nervous system . Specifically, benzylpiperazine derivatives have been developed as high-affinity, selective sigma-1 receptor (σ1R) antagonists . The sigma-1 receptor is a chaperone protein expressed in areas critical for pain control, such as the dorsal root ganglia of the spinal cord, and modulates nociceptive signaling through interactions with various proteins including NMDA and μ-opioid receptors . Antagonism of σ1R presents a promising therapeutic avenue for chronic pain conditions, as it can enhance antinociception and reduce hypersensitivity without impairing motor function . Furthermore, structural analogs of this compound, which share the acetohydrazide functional group, are utilized in the design of potential acetylcholinesterase (AChE) inhibitors . The cholinergic system, vital for memory and cognitive functions, is a primary target in Alzheimer's disease (AD) research. Cholinesterase inhibitors aim to alleviate cognitive symptoms by increasing acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission . Researchers can leverage this compound as a versatile chemical scaffold to explore these and other biological mechanisms, contributing to the development of novel neurotherapeutics.

Properties

CAS No.

303105-85-3

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-17(19-9-5-6-10-20(19)26)22-23-21(27)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,26H,11-16H2,1H3,(H,23,27)/b22-17+

InChI Key

HORJRNMLGGPFOM-OQKWZONESA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

Biological Activity

2-(4-Benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide, also known as compound 1, is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a piperazine moiety and an acetohydrazide functional group, suggests diverse biological activities. This article aims to explore the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H26N4O2
  • Molecular Weight : 366.5 g/mol
  • IUPAC Name : 2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide
  • CAS Number : 303105-85-3

Antitumor Activity

Recent studies have indicated that compounds related to benzylpiperazine derivatives exhibit significant antitumor properties. For instance, a related compound with a similar piperazine structure demonstrated potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.029 to 0.147 μM . These findings suggest that compound 1 may also possess similar antitumor effects due to its structural similarities.

The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with microtubules may play a crucial role in its antiproliferative activity. Compounds that disrupt microtubule dynamics typically induce cell cycle arrest and apoptosis in cancer cells .

Neuropharmacological Effects

The benzylpiperazine moiety is often associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research on related compounds has shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests potential applications for compound 1 in treating neurological disorders.

Table of Biological Activities

Activity Effect Reference
AntitumorIC50: 0.029 - 0.147 μM
NeuropharmacologicalModulation of serotonin/dopamine
Microtubule disruptionInduces apoptosis

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including those similar to 2-(4-benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide, exhibit notable antimicrobial properties. For instance, studies have shown that benzohydrazide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure may enhance its interaction with microbial targets, leading to increased efficacy.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes . The presence of the piperazine ring in the structure may facilitate binding to these enzymes, enhancing therapeutic outcomes.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The compound may exhibit effects on neurotransmitter systems, potentially offering benefits in treating neurological disorders. Research into related compounds has suggested their use in managing conditions such as anxiety and depression due to their ability to modulate serotonin and dopamine pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzohydrazide derivatives found that specific modifications led to enhanced antibacterial activity against S. aureus. The compound was tested alongside other derivatives, revealing a structure-activity relationship that highlights the importance of the hydrazide moiety in antimicrobial action .

Case Study 2: Enzyme Inhibition and Molecular Docking

In silico studies have been performed to assess the binding affinity of similar compounds to acetylcholinesterase. Molecular docking simulations indicated that the structural features of these compounds allow for effective interaction with the enzyme's active site, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary of Research Findings

Application AreaFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli; structure enhances efficacy .
Enzyme InhibitionPotential inhibitors of acetylcholinesterase and α-glucosidase; promising for Alzheimer's and diabetes treatment .
NeuropharmacologicalMay modulate neurotransmitter systems; potential benefits for anxiety and depression .

Chemical Reactions Analysis

Hydrazone-Specific Reactions

The hydrazone moiety (–NH–N=C–) is the most reactive site, enabling the following transformations:

Reaction TypeConditionsProductsKey Observations
Acid-Catalyzed Hydrolysis Dilute HCl/H₂SO₄ (1–2 M), 60–80°C2-(4-Benzylpiperazin-1-yl)acetic acid + 1-(2-hydroxyphenyl)ethanoneComplete cleavage occurs within 2–4 hours, confirmed by HPLC.
Base-Mediated Hydrolysis NaOH (5% aq.), refluxSodium salt of acetic acid derivative + ketoneSlower than acid hydrolysis (6–8 hours); side reactions observed with piperazine ring.
Condensation with Aldehydes Ethanol, RT, 12–24 hrsNew hydrazones (e.g., with benzaldehyde)Yields 65–78%; steric hindrance from the piperazine group reduces reactivity.

Piperazine Ring Modifications

The 4-benzylpiperazine group undergoes reactions typical of secondary amines:

Reaction TypeReagentsProductsNotes
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFQuaternary ammonium saltsSelective N-alkylation at the less hindered piperazine nitrogen.
Acylation Acetyl chloride, pyridineN-Acetylpiperazine derivativesRequires anhydrous conditions; yields ~60%.
Salt Formation HCl/EtOHHydrochloride saltImproves solubility for pharmacological testing .

Aromatic System Reactivity

The 2-hydroxyphenyl group participates in electrophilic substitutions:

ReactionConditionsOutcomeSignificance
Nitration HNO₃/H₂SO₄, 0°CNitro derivatives (para to –OH)Limited by competing oxidation of the hydrazone.
Oxidation H₂O₂/Fe²⁺ (Fenton’s reagent)Quinone formationIrreversible degradation under oxidative stress.

Reductive Transformations

The ethylidene (–N=C–) and hydrazone groups are susceptible to reduction:

Reducing AgentConditionsProductsSelectivity
NaBH₄MeOH, 0°CSecondary amine (C–N single bond)Partial reduction (50–60% yield).
H₂/Pd-CEthyl acetate, RTSaturated hydrazine derivativeFull reduction achieved in 4 hrs.

Cyclization Pathways

Intramolecular reactions dominate under specific conditions:

ConditionsProductMechanism
PCl₅, toluene, reflux1,3,4-Oxadiazole ringDehydration followed by cyclization.
CuI, DMF, 120°CTriazole derivativesClick chemistry with azides.

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes at >200°C (DSC data) .

  • Photodegradation : UV light (254 nm) induces cleavage of the hydrazone bond within 48 hrs.

  • pH Sensitivity : Stable in pH 5–7; rapid degradation in strongly acidic/basic media.

Comparative Reactivity with Analogues

Feature2-Hydroxyphenyl Derivative (This Compound)4-Hydroxyphenyl Analogues
Hydrolysis RateFaster (electron-donating –OH at ortho)Slower due to resonance stabilization
Oxidative StabilityLower (ortho–OH facilitates quinone formation)Higher (para–OH less reactive)
Cyclization TendencyModerate (steric hindrance)Higher (favorable geometry)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity is highly dependent on substituent positioning and functional groups. Key structural analogues include:

Compound Substituents Key Features Reference
Target Compound 2-hydroxyphenyl, benzylpiperazine Ortho-hydroxyl enhances corrosion inhibition; piperazine improves solubility.
N′-(1-(4-Hydroxyphenyl)propylidene)acetohydrazide () 4-hydroxyphenyl, propylidene Para-hydroxyl reduces steric hindrance; lower corrosion inhibition compared to target.
N′-[1-(4-Aminophenyl)ethylidene]-2-(benzimidazolyl)acetohydrazide () 4-aminophenyl, benzimidazole Amino group enhances antifungal activity (MIC = 4 µg/mL).
2-(Chromenyloxy)-N′-(halophenyl)acetohydrazides () 4-chloro/bromo-phenyl, chromenyloxy Halogen substitution boosts antiviral activity (IC50 = 8.5–10.7 µg/mL).
TCBOH () Thiohydrazide, 2-hydroxyphenyl Sulfur incorporation increases IE to 92.4% via stronger adsorption.

Key Observations :

  • Ortho vs. Para Substitution : The target’s 2-hydroxyphenyl group improves corrosion inhibition by facilitating planar adsorption, whereas para-substituted analogues (e.g., 4-hydroxyphenyl in ) are more common in biological applications due to reduced steric effects .
  • Piperazine vs. Benzimidazole/Sulfonyl Groups : Piperazine enhances solubility and pharmacokinetics, while benzimidazole () and sulfonyl groups () favor antimicrobial and electronic modulation, respectively.
Table 1: Antimicrobial and Antiviral Profiles
Compound Activity MIC/IC50 Mechanism Reference
Target Compound Not reported in antimicrobial studies
4a () Antifungal (C. albicans) MIC = 4 µg/mL Disrupts fungal cell membranes.
Chromenyl derivatives () Antiviral (HAV) IC50 = 8.5–10.7 µg/mL Inhibits viral adsorption/replication.
Quinazolinone derivatives () Cytotoxic N/A Induces apoptosis via ROS generation.

Corrosion Inhibition Efficiency

Table 2: Corrosion Inhibition Performance
Compound Substituents IE (%) Adsorption Orientation Reference
Target Compound (ATOH) 2-hydroxyphenyl 85.5 Planar
BZOH () Benzohydrazide 85.9 Tilted
TSCOH () Thioamide 86.6 Planar
TCBOH () Thiohydrazide 92.4 Vertical

The target’s IE is moderate compared to sulfur-containing analogues (TSCOH, TCBOH), where sulfur atoms strengthen metal-surface interactions. Theoretical studies confirm that electron-rich substituents (e.g., hydroxyl, thio) lower energy gaps (ΔE = 4.3–4.9 eV), enhancing adsorption .

Preparation Methods

Reaction Pathway

The intermediate is synthesized via hydrazinolysis of an ester precursor:

  • Starting material : Ethyl 2-(4-benzylpiperazin-1-yl)acetate.

  • Reagents : Hydrazine hydrate (excess).

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux (70–80°C, 6–12 hours).

Mechanism : Nucleophilic acyl substitution, where hydrazine replaces the ethoxy group.

Industrial-Scale Modifications

  • Catalyst : H β-type solid acid molecular sieves improve yield (10–20% catalyst loading).

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Typical Yield : 70–85%.

Step 2: Hydrazone Formation via Condensation

Reaction Conditions

  • Substrates : 2-(4-Benzylpiperazin-1-yl)acetohydrazide + 2-hydroxyacetophenone.

  • Solvent : Ethanol or methanol.

  • Catalyst : Hydrochloric acid (2–3 drops) or acetic acid.

  • Temperature : Reflux (70–80°C) or room temperature (prolonged stirring).

  • Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7).

Mechanism : Acid-catalyzed nucleophilic attack by the hydrazide on the carbonyl carbon of 2-hydroxyacetophenone, followed by dehydration.

Optimization Parameters

ParameterOptimal RangeImpact on Reaction
pH 4.5–5.5Maximizes hemiaminal dehydration
Molar Ratio 1:1.1 (hydrazide:ketone)Ensures complete conversion
Reaction Time 4–24 hoursShorter times with acid catalysis

Yield : 65–78% after purification by column chromatography (silica gel, CH₂Cl₂/MeOH).

Stereochemical Considerations

The hydrazone adopts an E-configuration at the C=N bond, confirmed by:

  • X-ray crystallography : Dihedral angles between aromatic planes (15–20°).

  • NMR : Characteristic singlet for CH=N at δ 8.3 ppm (DMSO-d₆).

Note : Z-isomers are sterically hindered due to the bulky 4-benzylpiperazine group.

Alternative Methods and Catalysts

Microwave-Assisted Synthesis

  • Conditions : 100–120°C, 20–30 minutes.

  • Advantages : 20–30% reduction in reaction time.

Bifunctional Catalysts

  • Examples : Anthranilic acids or 2,4-dimethoxyaniline (2,4-DMA).

  • Effect : Accelerate dehydration step by general acid-base catalysis (3–6× rate enhancement).

Purification and Characterization

Techniques

MethodPurposeKey Findings
Column Chromatography Remove unreacted starting materialsEluent: 5–10% MeOH in CH₂Cl₂.
Recrystallization Enhance crystalline puritySolvent: Ethanol/water (3:1).
HPLC Final purity assessment>95% purity (C18 column).

Spectroscopic Data

  • IR : C=O (1650 cm⁻¹), C=N (1590 cm⁻¹), O–H (3300 cm⁻¹).

  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), N–H (δ 11.2 ppm).

Industrial Production Considerations

  • Scale-Up Challenges : Heat transfer in exothermic condensation step.

  • Solutions : Continuous flow reactors with in-line pH monitoring.

  • Cost Drivers : Hydrazine hydrate (∼$50/kg) and 2-hydroxyacetophenone (∼$80/kg).

Summary of Key Findings

StepOptimal ConditionsYieldPurity
Acetohydrazide synthesisEthanol, reflux, 8 hours80%95%
Hydrazone formationEthanol, HCl, reflux, 6 hours75%97%

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process. First, the piperazine derivative (4-benzylpiperazine) is functionalized with an acetohydrazide moiety through condensation with ethyl chloroacetate, followed by hydrazine hydrate treatment . Subsequent Schiff base formation involves refluxing the intermediate with 2-hydroxyacetophenone in ethanol under acidic (e.g., glacial acetic acid) or neutral conditions. Key optimizations include:
  • Solvent selection : Ethanol or methanol for improved solubility and reflux efficiency .
  • Reaction time : 4–6 hours under reflux to ensure complete imine bond formation .
  • Catalysts : Acidic catalysts (e.g., acetic acid) enhance Schiff base yield by promoting dehydration .
    Intermediate purity is verified via TLC, and yields typically range from 70–85% after recrystallization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • FT-IR : Confirm N-H stretches (3200–3300 cm⁻¹ for hydrazide) and C=N stretches (1600–1650 cm⁻¹ for the Schiff base) .
  • NMR : ¹H NMR should show signals for the benzylpiperazine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and the hydrazide NH (δ 9.5–10.5 ppm) .
  • HPLC/GC-MS : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screens focus on antimicrobial and anticancer activity:
  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Solubility : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for enhancing bioactivity?

  • Methodological Answer : SAR studies involve systematic modifications:
  • Piperazine substitution : Replace the benzyl group with alkyl or aryl groups to assess steric/electronic effects on receptor binding .
  • Schiff base variations : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the 2-hydroxyphenyl moiety to modulate redox activity .
  • Hydrazide backbone : Compare acetohydrazide with propionohydrazide derivatives to evaluate chain length impact .
    Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II or microbial enzymes .

Q. What strategies address contradictory results in biological activity across different studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions arise from assay variability or compound stability issues. Mitigation strategies include:
  • Standardized protocols : Adhere to CLSI or NCCLS guidelines for reproducibility .
  • Stability testing : Monitor compound degradation via HPLC under assay conditions (e.g., pH, temperature) .
  • Multivariate analysis : Use ANOVA to isolate variables (e.g., cell line heterogeneity, solvent effects) .
  • Independent replication : Validate results across multiple labs with blinded samples .

Q. How can crystallography and thermal analysis elucidate its solid-state behavior and stability?

  • Methodological Answer : Advanced characterization techniques:
  • Single-crystal XRD : Resolve 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., N-H⋯O interactions) .
  • DSC/TGA : Determine melting points (e.g., 180–220°C) and thermal decomposition profiles to guide storage conditions (e.g., desiccated, -20°C) .
  • PXRD : Assess crystallinity vs. amorphous content, which impacts solubility and bioavailability .

Q. What computational methods predict its pharmacokinetic properties (e.g., ADME) and toxicity?

  • Methodological Answer : Use in silico tools:
  • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • ProTox-II : Estimate hepatotoxicity and mutagenicity based on structural alerts (e.g., hydrazide-related hepatoxicity) .
  • MD simulations : Model blood-brain barrier penetration or protein binding kinetics .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for Schiff base formation to minimize hydrolysis .
  • Analytical : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological assays : Include positive controls (e.g., cisplatin for anticancer assays) and validate results with dose-response curves .

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